molecular formula C14H13N3O3 B5876162 6-(2-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

6-(2-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No. B5876162
M. Wt: 271.27 g/mol
InChI Key: NFADQTVASGAJHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as HPPD inhibitor, which is a type of herbicide that inhibits the enzyme HPPD (4-hydroxyphenylpyruvate dioxygenase) in plants.

Scientific Research Applications

6-(2-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has various scientific research applications. It is commonly used as a HPPD inhibitor in herbicides to control weeds in crops. In addition, it has potential applications in the field of medicine as a drug candidate for the treatment of diseases such as cancer, Alzheimer's, and Parkinson's. The compound has also been studied for its anti-inflammatory and antioxidant properties.

Mechanism of Action

The mechanism of action of 6-(2-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves the inhibition of the HPPD enzyme in plants. This leads to the accumulation of toxic intermediates, which results in the death of the plant. In addition, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The anti-inflammatory and antioxidant properties of the compound are attributed to its ability to reduce the production of reactive oxygen species and inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione have been extensively studied. In plants, the compound inhibits the biosynthesis of essential amino acids, which leads to the death of the plant. In cancer cells, the compound induces apoptosis and inhibits cell proliferation. The anti-inflammatory and antioxidant properties of the compound have been shown to reduce oxidative stress and inflammation in various cell types.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(2-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione in lab experiments include its specificity and potency as a HPPD inhibitor and its potential applications in the field of medicine. However, the compound has limitations such as its low solubility in water and its potential toxicity to non-target organisms.

Future Directions

There are several future directions for the research and development of 6-(2-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the compound's potential applications in the field of medicine by conducting preclinical and clinical trials. Furthermore, the compound's mechanism of action and biochemical and physiological effects can be further elucidated through molecular and cellular studies. Finally, the compound's potential toxicity to non-target organisms and the environment should be thoroughly evaluated.

Synthesis Methods

The synthesis of 6-(2-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves the reaction of 2,4-dimethylpyrrole-3-carboxylic acid and 2-hydroxybenzaldehyde in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol at a specific temperature and pressure. The yield of the compound can be improved by optimizing the reaction conditions.

properties

IUPAC Name

6-(2-hydroxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-15-11-8-17(10-5-3-4-6-12(10)18)7-9(11)13(19)16(2)14(15)20/h3-8,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFADQTVASGAJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN(C=C2C(=O)N(C1=O)C)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

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